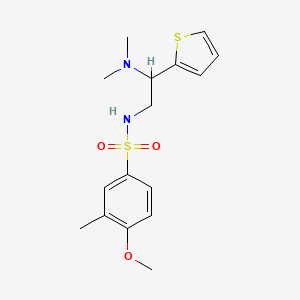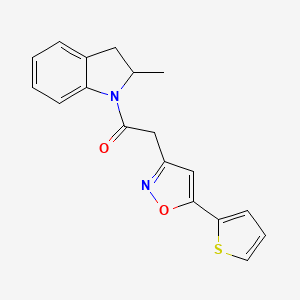![molecular formula C18H18O6 B2975627 Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate CAS No. 610277-82-2](/img/structure/B2975627.png)
Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, also known as propyl gallate, is a synthetic antioxidant commonly used in the food and cosmetic industries. Its chemical formula is C16H18O5, and it is a white crystalline powder with a slightly bitter taste. Propyl gallate is used to prevent the oxidation of fats and oils in foods, which can lead to rancidity and spoilage. In addition, it has been studied for its potential health benefits, including anti-cancer and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Optical Applications in Photonics and Lasers
Propyl para-hydroxybenzoate, also known as Propylparaben, has been studied for its potential in optical applications. Its single crystals grown by solvent evaporation show promising characteristics for photonics and laser industries. These include high demand for new nonlinear optical crystals due to their extensive device fabrications such as data storage, photonic computing, light detection, holography, energy harvesting, and sensor applications .
Nonlinear Optical Properties for Device Fabrication
The nonlinear optical properties of Propylparaben crystals are significant for device fabrication. The third-order nonlinear parameters such as refractive index, nonlinear absorption coefficient, and nonlinear susceptibility are evaluated, which are essential for the development of advanced optical devices .
Mechanical Properties for Material Science
The microhardness analysis of Propylparaben crystals reveals various mechanical properties such as elastic stiffness constant, yield strength, fracture toughness, and Brittleness index. These properties are crucial for understanding the material’s behavior under stress and for potential applications in material science .
Solid-State Properties for Electronics
Important solid-state properties like the energy of plasma, Penn gap, Fermi gap, and the value of molecular electronic polarizability have been measured for Propylparaben. These properties are vital for the development of electronic devices and understanding the interaction of the material with electric fields .
Preservative and Antimicrobial Applications
Parabens, including Propylparaben, are widely used in different industries as preservatives and antimicrobial compounds. Their ability to act as endocrine disruptors and potential carcinogenic properties are also a subject of research, impacting their application in pharmaceuticals, cosmetics, and food industries .
Environmental Impact and Detection
The detection of parabens in various environments and their impact on ecosystems is an ongoing research area. The presence of parabens in water sources, air, soil, and even human tissues, and their removal in wastewater treatments are critical aspects of environmental science studies .
Safety And Hazards
Eigenschaften
IUPAC Name |
propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-2-9-23-18(22)12-3-6-14(7-4-12)24-11-17(21)15-8-5-13(19)10-16(15)20/h3-8,10,19-20H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANCYUHSWFKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)
![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)
![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)


![2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2975557.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B2975558.png)




